molecular formula C5H5N5O B1146940 Guanine CAS No. 73-40-5

Guanine

Cat. No. B1146940
M. Wt: 151.13 g/mol
InChI Key: UYTPUPDQBNUYGX-UHFFFAOYSA-N
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Patent
US06242599B1

Procedure details

In the process based on TAHP sulfate described above, 2,4-diamino-5-formylamino-6-hydroxypyrimidine (referred to as DAFHP below) is passed through as an intermediate, which is reacted in situ to produce guanine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[NH2:6][C:7]1[N:12]=[C:11]([NH2:13])[C:10]([NH:14][CH:15]=O)=[C:9]([OH:17])[N:8]=1>>[NH:8]1[C:9](=[O:17])[C:10]2[NH:14][CH:15]=[N:13][C:11]=2[N:12]=[C:7]1[NH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)NC=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted in situ

Outcomes

Product
Name
Type
product
Smiles
N1C(N)=NC=2N=CNC2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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